Tyrosyltyrosine methyl ester
Overview
Description
Tyrosyltyrosine methyl ester is a derivative of Tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . The hydroxy group of Tyrosine is able to form the ester linkage . The linear formula of L-Tyrosine methyl ester is 4-(HO)C6H4CH2CH(NH2)COOCH3 .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of trimethylchlorosilane with methanol at room temperature for esterification of amino acids of all classes .Molecular Structure Analysis
The molecular weight of Tyrosyltyrosine methyl ester is 358.390 . The elemental analysis shows that it contains Carbon (63.68%), Hydrogen (6.19%), Nitrogen (7.82%), and Oxygen (22.32%) .Chemical Reactions Analysis
Esters, including Tyrosyltyrosine methyl ester, can undergo several reactions. One such reaction is hydrolysis, where the ester is replaced by another group . This reaction can be catalyzed by either an acid or a base . Another reaction is transesterification, where the organic functional group of an ester is exchanged with the organic group of an alcohol .Physical And Chemical Properties Analysis
Esters are neutral compounds. They are polar but do not have a hydrogen atom attached directly to an oxygen atom .Scientific Research Applications
Biosensing Applications
A study by Hou et al. (2015) introduces a fluorescent sensor for methyl parathion detection, leveraging L-tyrosine methyl ester functionalized carbon dots. This sensor demonstrates high sensitivity and selectivity, making it suitable for environmental monitoring and food safety applications (Hou et al., 2015).
Drug Delivery and Prodrug Potential
Research by Topall and Laborit (1989) shows that L-tyrosine methyl ester, among other derivatives, can significantly enhance tyrosine bioavailability when administered either orally or parenterally, indicating its potential as a prodrug (Topall & Laborit, 1989). Further, Nicolaï et al. (2011) explore the solid-state properties and stability of L-tyrosine methyl ester, finding it to be a promising candidate for drug delivery applications due to its stable and low hydrolysis rate (Nicolaï et al., 2011).
Antioxidant Properties
Mateos et al. (2008) synthesize new lipophilic tyrosyl esters, comparing their antioxidant activities with hydroxytyrosyl esters. Although less active than hydroxytyrosyl derivatives, these tyrosyl esters exhibit significant antioxidant potential, suggesting their applicability in food preservation and health supplements (Mateos et al., 2008).
Antibacterial Activity
A study conducted by Macdonald et al. (2016) demonstrates the successful biotransformation of L-tyrosine methyl ester to para-hydroxycinnamic acid methyl ester using an enzyme from Rhodotorula glutinis, showing potential antibacterial activity. This finding opens new avenues for the development of antimicrobial agents (Macdonald et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The base-promoted direct amidation of esters, including Tyrosyltyrosine methyl ester, is a growing field of research . The use of Zr-SBA-15 as a support for the conversion of methyl esters into green diesel is also being explored . Another promising direction is the conversion of esters to thioesters under mild conditions .
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-26-19(25)17(11-13-4-8-15(23)9-5-13)21-18(24)16(20)10-12-2-6-14(22)7-3-12/h2-9,16-17,22-23H,10-11,20H2,1H3,(H,21,24)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDIJJVEUHFXIU-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156416 | |
Record name | Tyrosyltyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyltyrosine methyl ester | |
CAS RN |
13022-41-8 | |
Record name | Tyrosyltyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyltyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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